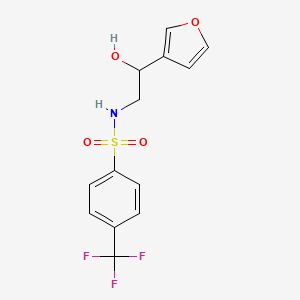

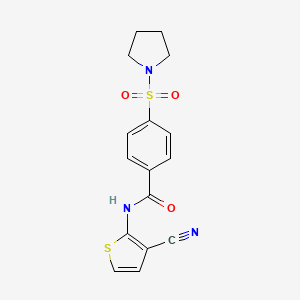

![molecular formula C13H24N2O4 B2667995 4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353983-45-5](/img/structure/B2667995.png)

4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound . It is likely to be a derivative of piperidine, which is a widely used building block in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of such a compound could potentially involve the use of techniques such as Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters .Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the tert-butyl ester group could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .Scientific Research Applications

Synthesis of Sedridines, Ethylnorlobelols, and Coniine

The compound demonstrates significant versatility as a chiral building block for the synthesis of biologically active alkaloids. Its enantiomers are used in the stereoselective preparation of sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine through a reagent-based differentiation. This showcases its potential in creating structurally diverse small molecules for biological and medicinal studies (Passarella et al., 2005).

Activation of Small-Conductance Ca2+-Activated K+ Channels

A derivative, 4-(2-methoxy-phenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X), has been identified as a selective activator of small-conductance Ca2+-activated K+ (SK) channels, particularly the SK1 subtype. This compound facilitates the study of the role of SK channels in cellular physiology and highlights the compound's utility in pharmacological research, offering insights into the design of SK channel modulators with potential therapeutic benefits (Hougaard et al., 2009).

Asymmetric Synthesis and Further Elaboration of Piperidines

The compound serves as a precursor in the Claisen rearrangement to piperidine derivatives, demonstrating its role in the general and versatile route to optically pure piperidines. These derivatives are critical intermediates for the synthesis of a broad range of amines containing a substituted piperidine subunit, highlighting its importance in the synthesis of complex organic molecules (Acharya & Clive, 2010).

Preparation and Reactivity of Piperidinedione Derivatives

The framework of piperidinedione derivatives, including the compound , has been explored for its reactivity and potential in synthesizing compounds with pharmacological interest. This research underlines the compound's utility as a synthetic intermediate in the preparation of a variety of biologically active molecules, including those with antiepileptic and herbicidal properties (Ibenmoussa et al., 1998).

Future Directions

properties

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-10(5-7-15)8-14-9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGIVRGDXYYMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

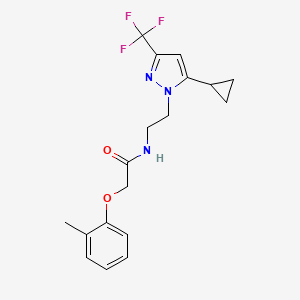

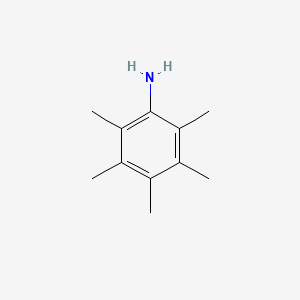

![N-[5-(Ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2667919.png)

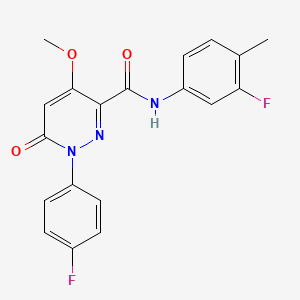

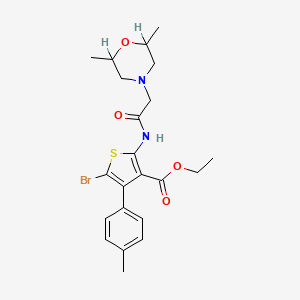

![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2667925.png)

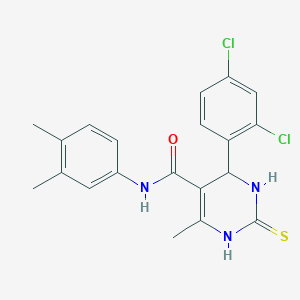

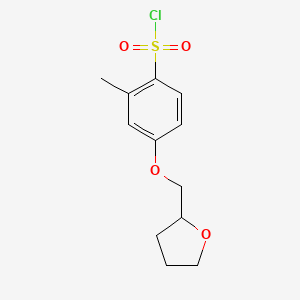

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide](/img/structure/B2667926.png)

![Methyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2667932.png)